molecular formula C24H25N3O4S B12147301 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12147301
M. Wt: 451.5 g/mol
InChI Key: PTOGGGDYPKYUJN-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, imidazole, phenyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: to form the pyrrol-2-one core.

    Substitution reactions: to introduce the imidazole and phenyl groups.

    Hydroxylation: to add the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The imidazole and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole moiety.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The imidazole moiety could play a key role in binding to metal ions or interacting with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the thiophene and propan-2-yloxy groups.

    3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(methoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of the propan-2-yloxy group.

Uniqueness

The presence of the thiophene-2-carbonyl and propan-2-yloxy groups in 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to similar compounds. These groups may confer additional chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H25N3O4S/c1-16(2)31-18-8-6-17(7-9-18)21-20(22(28)19-5-3-14-32-19)23(29)24(30)27(21)12-4-11-26-13-10-25-15-26/h3,5-10,13-16,21,29H,4,11-12H2,1-2H3

InChI Key

PTOGGGDYPKYUJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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